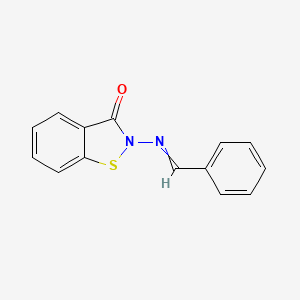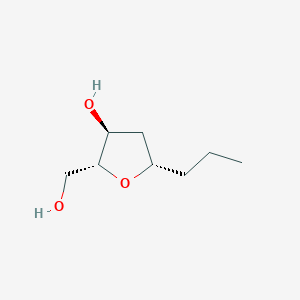
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol is a synthetic organic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol typically involves multi-step organic reactions. One common approach is the selective reduction of a precursor molecule, followed by cyclization to form the anhydro structure. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol include other anhydro and deoxy sugars, such as:
- (1S)-1,4-Anhydro-2-deoxy-1-methyl-D-erythro-pentitol
- (1S)-1,4-Anhydro-2-deoxy-1-ethyl-D-erythro-pentitol
Uniqueness
What sets this compound apart is its specific propyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties that are advantageous for certain applications.
Properties
CAS No. |
503057-31-6 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2R,3S,5S)-2-(hydroxymethyl)-5-propyloxolan-3-ol |
InChI |
InChI=1S/C8H16O3/c1-2-3-6-4-7(10)8(5-9)11-6/h6-10H,2-5H2,1H3/t6-,7-,8+/m0/s1 |
InChI Key |
ZFFKTLWOAJIDEX-BIIVOSGPSA-N |
Isomeric SMILES |
CCC[C@H]1C[C@@H]([C@H](O1)CO)O |
Canonical SMILES |
CCCC1CC(C(O1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)
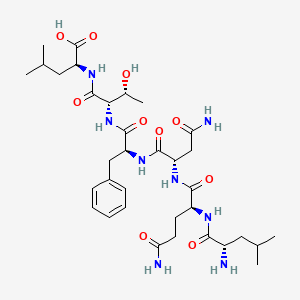
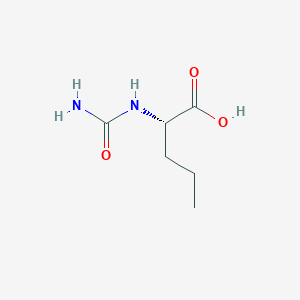
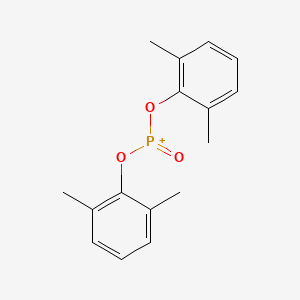
![6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one](/img/structure/B14238294.png)
![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
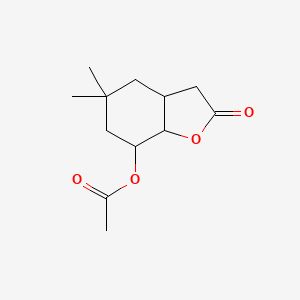
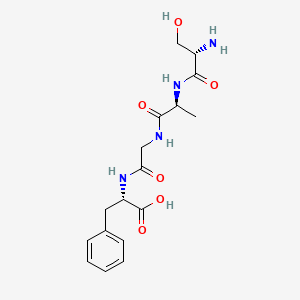
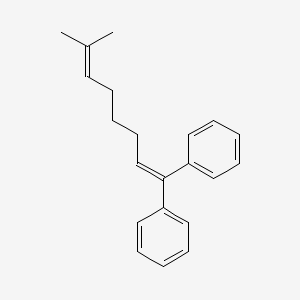
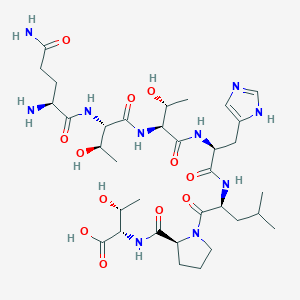
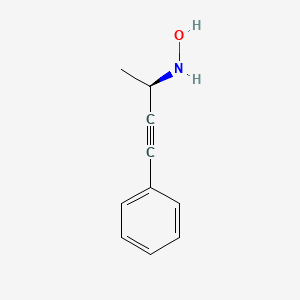
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14238344.png)
